molecular formula C19H17N5OS B5115447 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone

Cat. No.: B5115447
M. Wt: 363.4 g/mol
InChI Key: ZQPRSBZCVRVKGP-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule integrates a 3,4-dihydroisoquinoline scaffold connected via a carbonyl linkage to a [1,2,4]triazolo[4,3-a]benzimidazole system bearing a sulfanyl ethanone substituent. The structural architecture of this compound, featuring multiple nitrogen-rich heterocycles, suggests potential for targeted protein interactions and modulation of key enzymatic pathways . Heterocyclic compounds containing isoquinoline and benzimidazole motifs are extensively investigated as inhibitors for various disease-relevant enzymes, including histone deacetylases (HDACs), which play a critical role in epigenetic regulation . The presence of the triazolobenzimidazole group, a privileged structure in drug discovery, indicates this reagent may function as a potent enzyme inhibitor, potentially targeting kinase or deacetylase activity relevant to oncology and neurology research . Its molecular design, incorporating a thioether linkage, may influence its bioavailability and binding affinity towards specific receptor sites, such as the CB2 cannabinoid receptor, making it a candidate for probing inflammatory and neurological pathways . Researchers can utilize this compound as a chemical probe to elucidate novel mechanisms of action, study signal transduction cascades, and develop new therapeutic strategies for complex disorders. This product is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c25-17(23-10-9-13-5-1-2-6-14(13)11-23)12-26-19-22-21-18-20-15-7-3-4-8-16(15)24(18)19/h1-8H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPRSBZCVRVKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NNC4=NC5=CC=CC=C5N43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

  • Isoquinoline derivatives
  • Triazole derivatives
  • Sulfur-containing reagents
  • Catalysts such as palladium or copper

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the triazole or benzimidazole rings using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:
This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Capable of undergoing reduction reactions to yield derivatives with altered functional groups.
  • Substitution Reactions : Engages in nucleophilic or electrophilic substitutions on its aromatic rings.

Table 1: Summary of Chemical Reactions

Reaction TypeProductsCommon Reagents
OxidationSulfoxides, SulfonesHydrogen peroxide, m-chloroperbenzoic acid
ReductionReduced derivativesLithium aluminum hydride
SubstitutionSubstituted productsVarious nucleophiles/electrophiles

Anticancer Activity

Research has indicated that compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone exhibit promising anticancer properties. For instance, studies have demonstrated its ability to inhibit specific cancer cell lines through modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticonvulsant Properties

The compound has shown potential anticonvulsant effects. Studies involving triazole derivatives suggest that they can delay seizures and protect against convulsions in animal models. The mechanism appears to involve modulation of voltage-gated sodium channels (VGSCs) and gamma-aminobutyric acid receptors (GABAARs).

Activity TypeMechanismReference Study
AnticancerInhibition of cell proliferation
AnticonvulsantVGSC and GABAAR modulation

Medicinal Chemistry Insights

The compound's structure allows it to interact with various biological targets, making it a candidate for drug development. Its potential therapeutic properties include:

  • Antimicrobial Activity : Investigated for effectiveness against bacterial strains.
  • Neurological Disorders : Explored for use in treating conditions like epilepsy due to its anticonvulsant properties.

Case Studies

  • Anticancer Research : A study published in RSC Medicinal Chemistry highlighted the compound's efficacy against ovarian cancer cell lines by targeting microRNA processing pathways .
  • Anticonvulsant Studies : Research demonstrated that triazole derivatives exhibit significant binding affinity to VGSCs, suggesting a mechanism akin to established anticonvulsants like phenytoin .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues identified in the literature, highlighting variations in substituents, heterocyclic systems, and physicochemical properties:

Compound Name / CAS Molecular Formula Molecular Weight Key Structural Features Potential Implications
Target Compound Not Provided¹ Not Provided Dihydroisoquinoline + Triazolobenzimidazole + sulfanyl-ethanone Enhanced conformational flexibility; potential kinase/enzyme inhibition
489414-46-2 C23H24N4OS2 436.59 Tetramethyl-dihydroquinoline + Triazolobenzothiazole + sulfanyl-ethanone Increased lipophilicity (methyl groups); benzothiazole may alter target specificity
690961-52-5 C20H15N3O3S 377.40 Dihydrobenzodioxin + Triazoloquinoline + sulfanyl-ethanone Higher polarity (oxygen-rich benzodioxin); triazoloquinoline may affect solubility
941911-84-8 C22H20N6O2S 432.50 Dihydroquinoline + Triazolopyrimidine (methoxyphenyl) + sulfanyl-ethanone Methoxy group enhances electron density; pyrimidine may influence binding kinetics
Compound from C29H21F2N3O3S 541.56 Phenylsulfonylphenyl + Difluorophenyl-triazole + phenylethanone Fluorine substituents improve metabolic stability; sulfonyl group increases polarity

Biological Activity

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure features a dihydroisoquinoline moiety linked to a triazole-benzimidazole unit via a sulfanyl group. This unique combination of structural elements may contribute to its diverse biological activities.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds containing the triazole nucleus. For instance, derivatives of triazole have shown significant efficacy in delaying seizures and protecting against convulsions in animal models. A related study demonstrated that certain triazole compounds exhibited strong binding affinity to voltage-gated sodium channels (VGSCs) and gamma-aminobutyric acid receptors (GABAARs), suggesting mechanisms similar to established anticonvulsants like phenytoin and carbamazepine .

CompoundED50 (mg/kg)PI
Triazole Derivative 123.4>25.6
Triazole Derivative 239.4>31.6

Anticancer Activity

Compounds derived from the triazole framework have also been investigated for their anticancer properties. For example, certain triazole-thiones demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, indicating promising anticancer activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Modulation of Ion Channels : The compound may interact with VGSCs and GABAARs, influencing neuronal excitability and seizure thresholds.
  • Inhibition of Tumor Cell Proliferation : By interfering with specific signaling pathways involved in cell division and survival, the compound could induce apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Anticonvulsant Efficacy : A study involving a series of triazole derivatives showed that one particular compound significantly reduced seizure activity in mouse models with an ED50 value of 39.4 mg/kg .
  • Cytotoxicity Against Cancer Cells : Another investigation reported that a triazole derivative exhibited an IC50 value of 27.3 μM against T47D breast cancer cells, suggesting its potential as a lead compound for further development .

Q & A

Q. What statistical methods are appropriate for SAR studies?

  • Multivariate analysis : Apply PCA or PLS to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Machine learning : Train random forest models on PubChem datasets to predict novel analogs with improved potency .

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